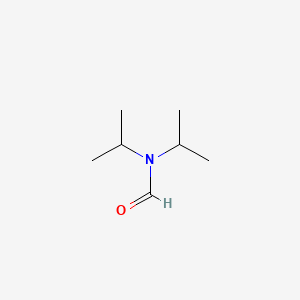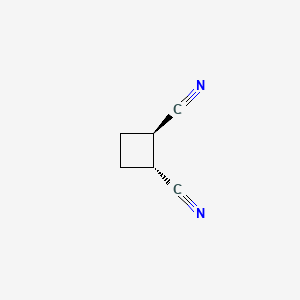
trans-Cyclobutane-1,2-dicarbonitrile
説明
Trans-Cyclobutane-1,2-dicarbonitrile (TCD) is an organic compound with a cyclic structure containing two carbon atoms and four nitrogen atoms. It is a colorless, odorless liquid with a low boiling point and a low melting point. It is used in the synthesis of a variety of compounds in the chemical and pharmaceutical industries. TCD has been studied extensively for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been explored.
科学的研究の応用
Topochemistry and Photodimerization Research has explored the photodimerization of certain cyclobutane derivatives, highlighting the formation of cyclo-octa-1,5-cis,cis-dienes from 1,4-disubstituted s-trans-butadienes in solid states. This process, critical for understanding molecular interactions and reactions under light exposure, emphasizes the structural predictability and reactivity of cyclobutane derivatives, including trans-Cyclobutane-1,2-dicarbonitrile-like compounds (Green, Lahav, & Schmidt, 1971).
Synthesis and Reactivity The synthesis and reactivity of cyclobutane and its derivatives have been a subject of study, revealing methods for generating various cyclobutane-based structures and understanding their chemical properties. This includes the examination of cyclobutane diamines as sterically constrained building blocks for drug discovery, highlighting their utility in synthesizing novel compounds (Radchenko et al., 2010).
Catalysis and Asymmetric Synthesis Cyclobutane derivatives have found applications in catalysis, such as the cobalt-catalyzed coupling of ethylene with enynes to produce chiral cyclobutane products. This demonstrates the potential of cyclobutane structures in facilitating the synthesis of complex molecules from simple precursors, contributing significantly to synthetic and medicinal chemistry (Pagar & RajanBabu, 2018).
Antiproliferative Activity Certain cyclobutane-1,1,2,2-tetracarbonitrile derivatives have shown significant activity against various cancer cell lines. This suggests the potential of cyclobutane derivatives in developing novel anticancer agents, where the structural features of cyclobutane play a crucial role in their biological activity (Mar'yasov et al., 2020).
作用機序
Target of Action
It’s known that tcbd is a monomer used as an intermediate in the production of acrylonitrile .
Mode of Action
As a monomer, it likely participates in polymerization reactions to form larger structures, such as acrylonitrile .
Biochemical Pathways
TCBD is used as a bifunctional material to isomerize adiponitrile to 2-cyanoethylene oxide and hydrogenate it to 1,4-butanediol . This suggests that it may play a role in the biochemical pathways involved in these transformations.
Pharmacokinetics
Its physical properties, such as its molecular weight of 10613 , may influence its pharmacokinetics.
Result of Action
As an intermediate in the production of acrylonitrile and a bifunctional material in certain transformations , it likely contributes to the synthesis of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of TCBD. For instance, its storage temperature is recommended to be at room temperature , suggesting that temperature could affect its stability and reactivity.
特性
IUPAC Name |
(1R,2R)-cyclobutane-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPLUOCTUPJSIZ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880883 | |
| Record name | 1,2-cyclobutanedicarbonitrile, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3211-20-9 | |
| Record name | trans-1,2-Dicyanocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3211-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-cyclobutanedicarbonitrile, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dicyanocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





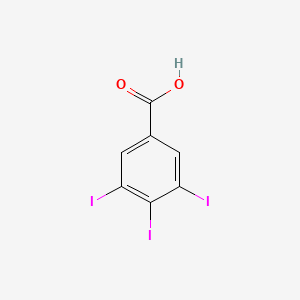

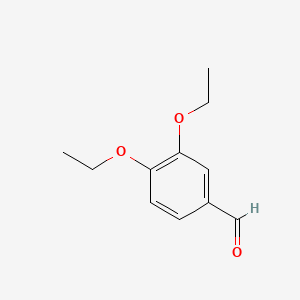
![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)




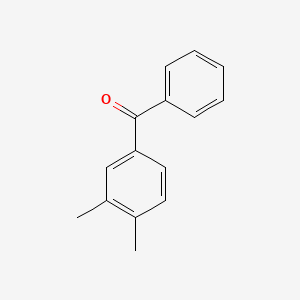
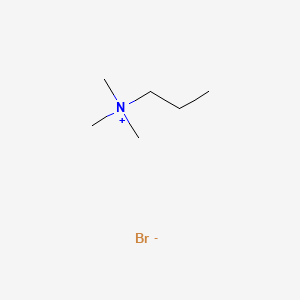
![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)
